2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one
Description
This compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The structure features a pyridazinone core substituted at position 6 with a phenyl group and at position 2 with an ethyl-linked 1,2,4-oxadiazole moiety bearing a 3-bromophenyl substituent. Pyridazinone derivatives are widely studied for their pharmacological activities, including anti-inflammatory and anticancer properties, while oxadiazoles are known for their metabolic stability and role in medicinal chemistry .
Properties
IUPAC Name |
2-[2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c21-16-8-4-7-15(13-16)20-22-18(27-24-20)11-12-25-19(26)10-9-17(23-25)14-5-2-1-3-6-14/h1-10,13H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAPWQJRESPPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Formation of the pyridazinone core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Synthetic Comparison of Pyridazinone-Oxadiazole Derivatives
*Estimated based on structural formula.
Table 2. Substituent Impact on Key Properties
Research Findings
- Synthetic Feasibility : High yields (e.g., 72% for Compound 46 ) are achievable for ethyl-linked oxadiazoles, but bulky substituents (e.g., trifluoromethyl in Compound 50 ) reduce yields to 30% .
- Biological Relevance : Bromine and chlorine substituents are common in drug design for their ability to engage in halogen bonding, as seen in kinase inhibitors .
Biological Activity
The compound 2-(2-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-phenylpyridazin-3(2H)-one is a complex organic molecule that belongs to the class of oxadiazoles and pyridazines. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 409.30 g/mol. The structure features a bromophenyl group attached to an oxadiazole ring, linked through an ethyl chain to a phenylpyridazine moiety.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyridazine moieties exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation in various models.
- Anticonvulsant Activity : Certain oxadiazole derivatives demonstrate efficacy in seizure models.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), contributing to its anticonvulsant effects.
- Cellular Signaling Interference : The compound might disrupt signaling pathways that promote cell proliferation or inflammation.
Antimicrobial Activity
A study conducted on various oxadiazole derivatives revealed that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness at low concentrations.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | S. aureus |
| Target Compound | 4 | P. aeruginosa |
Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, the compound demonstrated significant reduction in paw edema compared to control groups. The anti-inflammatory activity was assessed using standard protocols involving measurement of edema volume over time.
Anticonvulsant Activity
In preclinical studies using the maximal electroshock (MES) test, the compound showed promising anticonvulsant properties. It was administered at varying doses (30 mg/kg and 100 mg/kg), with notable protection observed at the lower dose.
| Dose (mg/kg) | % Protection |
|---|---|
| 30 | 70 |
| 100 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
